molecular formula C23H21FN4O2 B2667835 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one CAS No. 1111025-41-2

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one

Cat. No.: B2667835
CAS No.: 1111025-41-2
M. Wt: 404.445
InChI Key: DCUWJNCBYRDDHE-UHFFFAOYSA-N
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Description

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a synthetically designed hybrid compound intended for research use, merging a fluoroquinolone core with a 1,2,4-oxadiazole pharmacophore. This integration is a recognized strategy in medicinal chemistry to create novel chemical entities with potential multi-targeting activities . The fluoroquinolone scaffold is a well-known class of synthetic antibacterial agents, and its structural modification is a promising area for developing new antibiotic and antiviral compounds . The 1,2,4-oxadiazole moiety is of significant interest in drug discovery due to its versatility as a bioisostere for ester and amide functional groups, which can enhance metabolic stability and modulate the physicochemical properties of the lead molecule . This heterocycle is associated with a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects, making it a valuable scaffold in pharmaceutical research . The specific structural features of this compound are key to its research value. The fluorine atom at the 6-position and the piperidine ring at the 7-position of the quinoline core are characteristic of later-generation fluoroquinolones, contributing to improved pharmacokinetic properties and a broad spectrum of action . The 1,2,4-oxadiazole ring, substituted at the 3-position of the quinoline, is generally coplanar with the core, suggesting extended conjugation that may influence its interaction with biological targets . Molecular docking studies on highly similar analogues have demonstrated a noticeable affinity towards viral targets, such as the main protease of SARS-CoV-2 (PDB ID: 6LU7), exceeding the binding affinity of reference ligands, which indicates potential for application in antiviral research . Researchers can utilize this compound as a key intermediate or pharmacophore in projects aimed at developing new therapeutic agents for bacterial and viral infections. Please note that this product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-piperidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21FN4O2/c1-27-14-17(23-25-22(26-30-23)15-8-4-2-5-9-15)21(29)16-12-18(24)20(13-19(16)27)28-10-6-3-7-11-28/h2,4-5,8-9,12-14H,3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUWJNCBYRDDHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)C4=NC(=NO4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Piperidine Group: Piperidine can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group on the quinoline core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one has been studied for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its therapeutic potential. Its structural features allow it to interact with various enzymes and receptors, making it a potential lead compound for the development of new drugs.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique electronic structure.

Mechanism of Action

The mechanism of action of 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances its binding affinity to these targets, while the oxadiazole and piperidine groups contribute to its overall biological activity. The compound can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with three analogs, highlighting substituent variations and their physicochemical implications.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Weight Key Substituents logP Hydrogen Bond Acceptors Key Differences
Target Compound 433.44* 6-F, 1-Me, 3-(Ph-oxadiazole), 7-(piperidin-1-yl) ~4.5† 5 Reference compound for comparison.
3-[3-(3-Chlorophenyl)-1,2,4-Oxadiazol-5-yl]-6-Fluoro-1-Methyl-7-(4-Methylpiperidin-1-yl)quinolin-4(1H)-one 452.91 6-F, 1-Me, 3-(3-Cl-Ph-oxadiazole), 7-(4-Me-piperidin-1-yl) 5.15 5 Chlorine increases lipophilicity (↑logP); 4-Me-piperidine enhances steric bulk .
1-Ethyl-6-Fluoro-3-(3-Phenyl-1,2,4-Oxadiazol-5-yl)-7-(Piperidin-1-yl)quinolin-4(1H)-one 447.47* 6-F, 1-Et, 3-(Ph-oxadiazole), 7-(piperidin-1-yl) ~5.0† 5 Ethyl group increases molecular weight and lipophilicity vs. methyl .
1-Ethyl-6-Fluoro-7-(Piperazin-1-yl)quinolin-4(1H)-one 370.79 6-F, 1-Et, 7-(piperazin-1-yl) ~3.8† 6 Piperazine (two N atoms) increases H-bond acceptors and solubility vs. piperidine .

*Calculated based on molecular formula.
†Estimated using analogous data from references.

Substituent Analysis

Position 3 (Oxadiazole Ring): Replacement of 3-phenyl with 3-(3-chlorophenyl) (as in F418-0583) increases logP by ~0.65 due to chlorine’s lipophilicity. This modification may enhance membrane permeability but reduce aqueous solubility .

Position 1 (Alkyl Group):

  • Substituting methyl with ethyl () increases molecular weight by ~14 Da and logP by ~0.5. Ethyl’s larger size may slow metabolic clearance but could introduce steric hindrance in binding pockets .

Position 7 (Piperidine/Piperazine): Piperidin-1-yl (6-membered, one N) vs. piperazin-1-yl (6-membered, two N atoms): Piperazine introduces an additional hydrogen bond acceptor, improving solubility (logP ↓0.7) and interaction with polar residues in enzymes .

Physicochemical Trends

  • Lipophilicity (logP): Chlorine (F418-0583) and ethyl groups increase logP, favoring passive diffusion but risking toxicity. Piperazine counterbalances this by enhancing polarity.
  • Solubility: Piperazine derivatives (e.g., ) exhibit higher solubility due to increased hydrogen-bonding capacity.
  • Steric Effects: Bulkier substituents (e.g., 4-methylpiperidine) may restrict rotational freedom, impacting binding kinetics.

Biological Activity

The compound 6-fluoro-1-methyl-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-7-(piperidin-1-yl)quinolin-4(1H)-one is a synthetic derivative that combines elements of quinoline and oxadiazole, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Antimicrobial Activity

Research has indicated that derivatives of quinoline and oxadiazole exhibit significant antibacterial and antifungal properties. The synthesis of various derivatives has shown promising results against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this compound were tested against strains such as Staphylococcus aureus and Escherichia coli, demonstrating varying degrees of inhibition. Table 1 summarizes the antibacterial activity of related compounds.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus50 µg/mL
Compound BE. coli75 µg/mL
Compound CPseudomonas aeruginosa100 µg/mL

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example, a study reported that derivatives based on this scaffold exhibited IC50 values in the low micromolar range against human cancer cell lines such as HepG2 and MCF7. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

The proposed mechanisms underlying the biological activity of this compound include:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • DNA Intercalation : Similar compounds have been shown to intercalate into DNA, disrupting replication and transcription processes.
  • Modulation of Signaling Pathways : It may affect signaling pathways associated with cell growth and apoptosis.

Study 1: Antibacterial Efficacy

A recent study synthesized several derivatives based on the quinoline scaffold and tested their antibacterial efficacy against a panel of pathogens. The results indicated that modifications to the oxadiazole moiety significantly enhanced activity against resistant strains.

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of this class of compounds. The study revealed that specific substitutions on the quinoline ring improved potency against breast cancer cells while reducing cytotoxicity towards normal cells.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via multi-step heterocyclic chemistry. Key steps include:

  • Quinolinone core formation : Cyclization of substituted anilines with β-keto esters under acidic conditions.
  • Oxadiazole ring introduction : Coupling of 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid derivatives via Pd-catalyzed cross-coupling or nucleophilic substitution.
  • Piperidine substitution : Alkylation or Mitsunobu reaction to introduce the piperidin-1-yl group.
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Purity (>95%) is confirmed via HPLC with a C18 column (acetonitrile/water gradient, 1.0 mL/min flow rate) .

Q. How should researchers characterize this compound’s structural integrity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. Key signals include:
  • Quinolinone C=O at ~170 ppm (13C).
  • Piperidine N-CH2 protons at δ 2.5–3.5 ppm (1H).
  • HRMS : Confirm molecular formula (C24H21FN4O2) with <2 ppm mass error.
  • FTIR : Validate functional groups (e.g., C=O stretch at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .

Q. What structure-activity relationships (SAR) are critical for modifying this compound?

  • Methodological Answer :

  • Fluoro substituent : Enhances metabolic stability and membrane permeability. Replace with Cl/CH3 to assess potency changes.
  • Oxadiazole ring : Test bioisosteres (e.g., 1,3,4-thiadiazole) for π-π stacking efficiency.
  • Piperidine group : Modify to morpholine or azetidine to study steric effects on target binding.
  • Experimental design : Use parallel synthesis to generate analogs, followed by in vitro assays (e.g., kinase inhibition) .

Advanced Research Questions

Q. How can contradictory data in SAR studies be resolved?

  • Methodological Answer :

  • Case Example : If chloro-substituted analogs show higher potency but poor solubility:

Perform solubility assays (e.g., shake-flask method) to quantify logP.

Use molecular dynamics (MD) simulations to assess hydrophobic interactions vs. solvation penalties.

Validate with X-ray crystallography of the compound bound to its target.

  • Statistical tools : Apply multivariate analysis (PCA or PLS) to decouple steric/electronic effects .

Q. What experimental strategies assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • Accelerated stability testing :
  • pH variation : Incubate in buffers (pH 1.2–7.4) at 37°C. Monitor degradation via LC-MS.
  • Oxidative stress : Treat with H2O2 (0.3% v/v) and analyze by NMR for oxidation byproducts.
  • Thermal stability : Use TGA/DSC to identify decomposition temperatures.
  • Light sensitivity : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradation .

Q. How can computational modeling guide target identification?

  • Methodological Answer :

  • Pharmacophore modeling : Map electrostatic/hydrophobic features using Schrödinger Phase.
  • Molecular docking : Screen against kinase libraries (e.g., PDB entries for PI3Kα or EGFR) with AutoDock Vina.
  • MD simulations : Assess binding stability (RMSD <2 Å over 100 ns) and free energy (MM-PBSA calculations).
  • Validation : Compare predicted IC50 with experimental enzyme inhibition assays .

Q. What methodologies resolve discrepancies in biological activity across cell lines?

  • Methodological Answer :

  • Hypothesis : Differential expression of efflux pumps (e.g., P-gp).
  • Experimental workflow :

Measure IC50 in parental vs. P-gp-overexpressing cells (e.g., MDCK-MDR1).

Co-treat with P-gp inhibitors (e.g., verapamil) to assess potency shifts.

Quantify intracellular accumulation via LC-MS/MS.

  • Data interpretation : Use ANOVA with Tukey’s post-hoc test (p<0.05) .

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